molecular formula C9H12N4OS B2487627 N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide CAS No. 508214-60-6

N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide

Cat. No.: B2487627
CAS No.: 508214-60-6
M. Wt: 224.28
InChI Key: KZWLXNUCOPPTFL-UHFFFAOYSA-N
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Description

N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide is a chemical compound with the molecular formula C9H12N4OS and a molecular weight of 224.29 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide typically involves the reaction of 3-nitroaniline with thiourea under specific conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .

Industrial Production Methods

the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale-up and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[3-(aminocarbamothioylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-6(14)11-7-3-2-4-8(5-7)12-9(15)13-10/h2-5H,10H2,1H3,(H,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWLXNUCOPPTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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